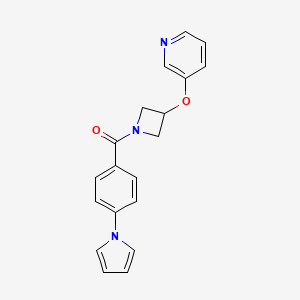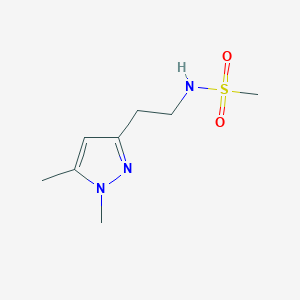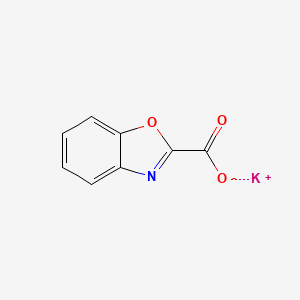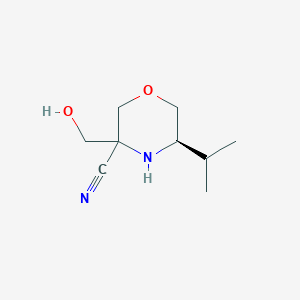
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The pyrrole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The azetidine ring is a smaller, less common cyclic structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The pyrrole and pyridine rings, for example, might undergo electrophilic aromatic substitution reactions. The carbonyl group could potentially be involved in nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar carbonyl group and the aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Kinase Inhibitors
Compounds with structural features similar to "(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone" have been evaluated for their roles as selective inhibitors in various biochemical pathways. For example, compounds with pyrrol and pyridinyl groups have shown potential as chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). Similarly, research on p38α MAP kinase inhibitors, which are important for controlling inflammatory responses, has highlighted the relevance of compounds with substituted imidazole scaffolds, indicating the potential of related compounds in the development of anti-inflammatory drugs (Scior et al., 2011).
Antifungal and Antimicrobial Applications
The exploration of small molecules against specific pathogens like Fusarium oxysporum points to the potential of structurally complex compounds in antifungal and antimicrobial research. The study by Kaddouri et al. (2022) on antifungal pharmacophores suggests that compounds with specific functional groups could be key in developing targeted therapies against fungal pathogens (Kaddouri et al., 2022).
Chemical Synthesis and Transformations
Research on the chemical synthesis and transformation of heterocyclic compounds, including those with pyridine and imidazole rings, underlines the synthetic utility and versatility of these compounds in organic chemistry. Such studies are crucial for the development of new synthetic methodologies and the production of compounds with potential pharmacological activities (Abdurakhmanova et al., 2018).
Environmental Impact and Risk Assessment
The occurrence and ecological risk assessments of chemical compounds, such as benzophenone-3, a common component of sunscreen products, provide a framework for understanding the environmental impact of synthetic chemicals. Such research helps in evaluating the persistence, bioaccumulation, and potential toxic effects of chemical compounds on aquatic ecosystems and human health (Kim & Choi, 2014).
Wirkmechanismus
Pyrrole rings
are found in many biologically active compounds, including heme, a component of hemoglobin .Benzoyl groups
are commonly used in medicinal chemistry to improve the pharmacokinetic properties of drugs .Azetidine rings
are found in a variety of pharmaceuticals and are known to have a wide range of biological activities .Pyridine rings
are a basic structure in many drugs and natural products, including niacin and nicotine .Eigenschaften
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(15-5-7-16(8-6-15)21-10-1-2-11-21)22-13-18(14-22)24-17-4-3-9-20-12-17/h1-12,18H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGYALJKQVLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)




![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)




![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
